molecular formula C6H8ClNS B13036696 4-(Chloromethyl)-2,5-dimethylthiazole

4-(Chloromethyl)-2,5-dimethylthiazole

Cat. No.: B13036696
M. Wt: 161.65 g/mol
InChI Key: UFFPXNDKNOKQGA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-dimethylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethylthiazole typically involves the chloromethylation of 2,5-dimethylthiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-dimethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex thiazole derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of carboxylated or hydroxylated thiazole derivatives.

    Reduction: Formation of methylthiazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2,5-dimethylthiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a building block in the synthesis of potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,5-dimethylthiazole is unique due to the presence of both methyl groups on the thiazole ring, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules and industrial chemicals.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

4-(chloromethyl)-2,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C6H8ClNS/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3

InChI Key

UFFPXNDKNOKQGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)CCl

Origin of Product

United States

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